(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol
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Overview
Description
(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[123102,1004,9012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, starting from simpler precursors.
Introduction of Functional Groups: Hydroxyl and ethylidene groups can be introduced through selective functionalization reactions, such as hydroxylation and alkylation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The ethylidene group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acid chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Drug Development: Explored for potential therapeutic properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol: Unique due to its specific functional groups and pentacyclic structure.
Other Pentacyclic Compounds: Similar in core structure but may lack specific functional groups.
Uniqueness
Functional Groups: The presence of both hydroxyl and ethylidene groups.
Reactivity: Unique reactivity due to the combination of functional groups and pentacyclic structure.
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol |
InChI |
InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/t14?,15?,17?,19-/m1/s1 |
InChI Key |
FNKZQZYHQGWZAE-ZFMVVSJCSA-N |
Isomeric SMILES |
CC=C1CN2C3CC4=C([C@@]2(CC1C3CO)O)NC5=C4C=C(C=C5)O |
Canonical SMILES |
CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O |
Origin of Product |
United States |
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